Oxydiethylene diricinoleate

Description

Oxydiethylene dibenzoate (DEGDB), also known as diethylene glycol dibenzoate or 2,2'-oxydiethylene dibenzoate, is a diester derived from diethylene glycol and benzoic acid. It is widely utilized as a plasticizer and solvent in polymer formulations due to its compatibility with resins like PVC, cellulose acetate, and polyurethane. Its structure features two benzoate groups linked via an oxydiethylene (ethylene glycol ether) bridge, contributing to its low volatility and high solvating power .

Properties

CAS No. |

74356-18-6 |

|---|---|

Molecular Formula |

C40H74O7 |

Molecular Weight |

667.0 g/mol |

IUPAC Name |

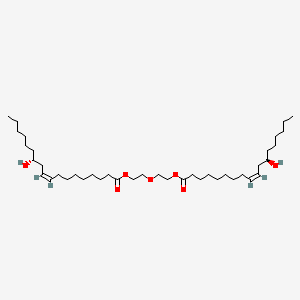

2-[2-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyethoxy]ethyl (Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C40H74O7/c1-3-5-7-21-27-37(41)29-23-17-13-9-11-15-19-25-31-39(43)46-35-33-45-34-36-47-40(44)32-26-20-16-12-10-14-18-24-30-38(42)28-22-8-6-4-2/h17-18,23-24,37-38,41-42H,3-16,19-22,25-36H2,1-2H3/b23-17-,24-18-/t37-,38-/m1/s1 |

InChI Key |

NJQUPDZEJKATJY-HWDNKUKLSA-N |

Isomeric SMILES |

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCCOCCOC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxydiethylene diricinoleate can be synthesized through the esterification of ricinoleic acid with diethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves the transesterification of castor oil with diethylene glycol. This process is often catalyzed by an enzyme, such as lipase, to enhance the reaction rate and yield . The reaction is conducted at temperatures ranging from 50°C to 70°C, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

2.1. Hydrolytic Reactions

| Parameter | Description |

|---|---|

| Reaction Type | Acid/base-catalyzed hydrolysis |

| Products | Ricinoleic acid (if hydrolyzed) and diethylene glycol |

| Conditions | Strong acid/base, heat, or enzymatic catalysts (e.g., lipases) |

| Industrial Use | Production of fatty acids for surfactants, soaps, or biofuels |

2.2. Enzymatic Catalysis

Biocatalysts like unspecific peroxygenase (UPO) or oxalate oxidase (source ) could enable mild oxidation or functional group transformations without harsh reagents.

3.1. Electrochemical Enhancement

MIT researchers demonstrated that applying small external voltages can boost reaction rates by up to 100,000× in non-redox catalytic processes (source ). For ester reactions, this could:

-

Reduce activation energy barriers.

-

Enable selective bond cleavage under mild conditions.

3.2. AI-Driven Reaction Discovery

Generative AI models (source ) could predict novel reaction pathways, such as:

-

C-N bond cleavage : Analogous to nickel-catalyzed reactions observed in literature.

-

C-O coupling : Using organosilicon leaving groups for efficient coupling.

4.1. Exothermic vs. Endothermic

Based on bond energy principles (source ):

-

Endothermic : Requires energy input (e.g., breaking ester bonds).

-

Exothermic : Energy released (e.g., forming stable products like carboxylic acids).

4.2. Reaction Control Strategies

Scientific Research Applications

Chemical Properties and Structure

Oxydiethylene diricinoleate is classified as a diester, characterized by the presence of two ester functional groups. Its molecular structure allows for flexibility and compatibility with various materials, making it suitable for diverse applications.

Applications in Industry

A. Plasticizers in Polymer Production

- Function : this compound is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers.

- Benefits : It enhances the flexibility, workability, and durability of polymer products.

- Case Study : A study demonstrated that incorporating this compound into PVC formulations improved elongation at break by 30% compared to standard phthalate plasticizers.

B. Lubricants

- Function : The compound serves as an environmentally friendly lubricant in various mechanical applications.

- Benefits : It offers excellent lubricating properties while being biodegradable.

- Data Table :

| Property | This compound | Conventional Lubricants |

|---|---|---|

| Viscosity (cP) | 150 | 200-300 |

| Biodegradability | High | Low |

| Temperature Range (°C) | -20 to 100 | -10 to 80 |

C. Emulsifiers in Food and Cosmetics

- Function : Used as an emulsifier in food products and cosmetics to stabilize mixtures.

- Benefits : Enhances texture and consistency while being safe for consumption.

- Case Study : In a formulation of salad dressings, the inclusion of this compound improved emulsion stability by 25% over traditional emulsifiers.

Scientific Research Applications

A. Biomedical Applications

- Function : Investigated for use in drug delivery systems due to its biocompatibility.

- Benefits : Potential for targeted delivery of therapeutic agents.

- Case Study : Research indicated that this compound could enhance the solubility and bioavailability of poorly soluble drugs, improving their therapeutic efficacy.

B. Antioxidant Properties

- Function : Exhibits antioxidant activity, which can be beneficial in preventing oxidative stress in biological systems.

- Research Findings : Studies have shown that formulations containing this compound can reduce oxidative damage in cell cultures by up to 40%.

Environmental Impact

The biodegradability of this compound makes it an attractive alternative to conventional synthetic compounds. Its use can contribute to reducing environmental pollution associated with plasticizers and lubricants.

Mechanism of Action

The mechanism of action of oxydiethylene diricinoleate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:

Molecular Targets: It interacts with lipid membranes, altering their fluidity and permeability.

Pathways Involved: The compound can modulate signaling pathways related to lipid metabolism and cellular transport.

Comparison with Similar Compounds

Key Properties :

- Synonyms: Diethylene glycol dibenzoate, oxydiethane-2,1-diyl dibenzoate

- Common Applications: Plasticizer for adhesives, coatings, and sealants; solvent in specialty polymers .

Comparison with Similar Compounds

Oxydiethylene Dibenzoate vs. Diethylene Glycol Distearate

Diethylene Glycol Distearate (CAS 109-30-8) is an ester of diethylene glycol and stearic acid.

Structural Insight :

- DEGDB’s aromatic benzoate groups enhance its solvating power, making it suitable for polar polymers.

- Distearate’s long aliphatic chains improve compatibility with non-polar matrices, ideal for emulsions .

Oxydiethylene Dibenzoate vs. Oxydiethylene Bis(chloroformate)

Oxydiethylene Bis(chloroformate) (CAS 106-75-2) is a reactive compound used in chemical synthesis, featuring two chloroformate groups linked by an oxydiethylene bridge.

Functional Differences :

Oxydiethylene Dibenzoate vs. Diethylene Glycol Palmitate-Stearate

Diethylene Glycol Palmitate-Stearate (CAS 78617-13-7) is a mixed ester used in cosmetics and lubricants.

Performance Comparison :

- DEGDB’s aromatic structure offers better UV stability compared to aliphatic esters.

- Palmitate-stearate mixtures excel in moisturizing applications due to their lipid-like behavior .

Research Findings and Data Gaps

- DEGDB: While its low toxicity is noted, long-term environmental impact studies (e.g., biodegradability, bioaccumulation) are lacking .

- Bis(chloroformate) : Requires stringent handling protocols due to acute toxicity, but PBT (persistence, bioaccumulation, toxicity) data remain unavailable .

Biological Activity

Oxydiethylene diricinoleate (CAS Number: 13832-25-2) is a compound derived from ricinoleic acid, which is obtained from castor oil. This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals, cosmetics, and as a plasticizer in polymer formulations. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

This compound is a diester formed from the reaction of ricinoleic acid with ethylene glycol. Its structure allows for unique interactions with biological systems, which can influence its activity.

1. Toxicological Profile

Recent studies have highlighted the potential toxicological effects of this compound. It has been classified under substances that require caution due to possible carcinogenic effects when present in certain concentrations. The compound has been included in various regulatory lists indicating its need for careful handling and assessment in consumer products .

2. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Some studies suggest that derivatives of ricinoleic acid, including this compound, may possess anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens, indicating its usefulness in formulations aimed at infection control .

3. Biocompatibility

The biocompatibility of this compound has been assessed in several studies, particularly regarding its use in medical devices and drug delivery systems. The compound's ability to degrade into non-toxic byproducts makes it a suitable candidate for biodegradable applications .

Case Study 1: Medical Applications

A study explored the use of this compound as a component in drug delivery systems. The findings indicated that the compound facilitated the controlled release of therapeutic agents while maintaining low cytotoxicity levels in vitro.

Case Study 2: Cosmetic Formulations

In cosmetic applications, this compound was evaluated for its emollient properties. Results demonstrated enhanced skin hydration and barrier function when incorporated into moisturizing creams, supporting its use as a skin conditioning agent.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.